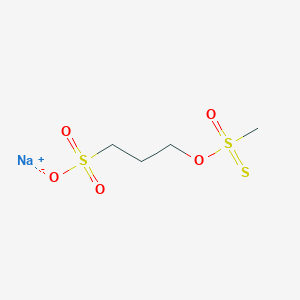![molecular formula C12H19N3O5 B1140014 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 13964-23-3](/img/structure/B1140014.png)
6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole, also known as this compound, is a useful research compound. Its molecular formula is C12H19N3O5 and its molecular weight is 285.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Epoxy Glucose Derivatives for Corrosion Inhibition
The synthesis of new epoxy glucose derivatives has been explored for their application as inhibitors for mild steel corrosion in acidic environments. These derivatives demonstrate the potential for use in protecting metals against corrosion through computational studies, showcasing their adsorption behavior and chemical reactivity. This research not only contributes to the field of corrosion science but also demonstrates the versatility of glucose derivatives in industrial applications (Koulou et al., 2020).
Glycerol-Derived 1,2,3-Triazoles for Fungicide Development
Research into the development of novel glycerol-derived 1,2,3-triazoles has highlighted their potential in fungicidal applications. These compounds, synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition, have shown high efficiency in controlling fungal pathogens, offering a promising avenue for agricultural and pharmaceutical industries. Their synthesis and evaluation against specific fungal threats underline the role of innovative chemical synthesis in addressing real-world challenges (Costa et al., 2017).
Chemical Transformations for Synthetic Applications
Investigations into the chemical transformations of methyl isopropylidenedioxy iodomethyl tetrahydrofurylacetate have provided insights into the synthesis of diverse products depending on the applied base. This research exemplifies the complexity and potential of organic synthesis in creating a variety of chemical structures from a single precursor, which is crucial for pharmaceutical synthesis and material science (Ivanova et al., 2006).
Synthesis of Novel Amide Derivatives of 1,3-Dioxolane
The synthesis and characterization of novel amide derivatives of 1,3-dioxolane, starting from L-tartaric acid, have been explored for their potential antimicrobial activities. This work highlights the integration of chiral compounds into synthetic chemistry to develop new antimicrobial agents, demonstrating the intersection of organic synthesis, chirality, and biomedical applications (Begum et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane-4-methanol", "Sodium azide", "Sulfuric acid", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Tetrahydrofuran", "3,4-dimethylphenol", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Conversion of 2,2-dimethyl-1,3-dioxolane-4-methanol to 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid using sulfuric acid and acetic anhydride.", "Step 2: Conversion of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid to 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid azide using sodium azide and methanol.", "Step 3: Conversion of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid azide to 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole using 3,4-dimethylphenol, sodium hydroxide, and hydrogen peroxide in tetrahydrofuran.", "Step 4: Purification of the target compound using column chromatography." ] } | |
Número CAS |
13964-23-3 |
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
(3aR,5S,6S,6aR)-6-azido-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1 |
Clave InChI |
UZVCUNUCGITLER-JDDHQFAOSA-N |
SMILES isomérico |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)N=[N+]=[N-])C |
SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C |
SMILES canónico |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C |
Sinónimos |
3-Azido-3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranose; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)




![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)